STAT3 degrader-1

Click Chemistry Target Engagement Bifunctional Degrader Design

For researchers needing to validate STAT3 target engagement without custom synthesis, STAT3 degrader-1 offers a pre-built, click-ready chemical probe. Standard STAT3 degraders lack an intrinsic labeling handle, complicating pull-down or imaging assay development. This compound resolves that bottleneck with its integrated alkyne group, enabling direct CuAAC conjugation to reporter tags. - Application: Directly enables in-gel fluorescence scanning or streptavidin pull-down for STAT3 ternary complex confirmation. - Scaffold Utility: Well-defined structure serves as a reference standard for medicinal chemistry SAR exploration of VHL-based PROTAC linkers.

Molecular Formula C58H63F5N9O12PS
Molecular Weight 1236.2 g/mol
Cat. No. B15142220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT3 degrader-1
Molecular FormulaC58H63F5N9O12PS
Molecular Weight1236.2 g/mol
Structural Identifiers
SMILESC1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
InChIInChI=1S/C58H63F5N9O12PS/c59-37-11-8-33(9-12-37)26-42(56(80)70-24-20-32(21-25-70)4-1-2-5-34-6-3-7-39-40(34)29-71(55(39)79)44-16-19-50(74)68-52(44)76)66-51(75)41(14-18-49(64)73)65-53(77)45-15-13-38-22-23-69(31-48(60)61)30-43(57(81)72(38)45)67-54(78)47-28-35-27-36(10-17-46(35)86-47)58(62,63)85(82,83)84/h3,6-12,17,27-28,32,38,41-45,48H,1,4,13-16,18-26,29-31H2,(H2,64,73)(H,65,77)(H,66,75)(H,67,78)(H,68,74,76)(H2,82,83,84)/t38-,41+,42+,43+,44?,45+/m1/s1
InChIKeyHEGRPSIHNBEQPA-ZQPSHTOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STAT3 degrader-1 Overview


STAT3 degrader-1, also designated as compound 295, is a heterobifunctional small molecule that functions as a proteolysis-targeting chimera (PROTAC) . It is engineered to induce the selective ubiquitination and subsequent proteasomal degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. A key differentiating feature of this specific degrader is its incorporation of an alkyne group, classifying it as a click chemistry reagent suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This enables its use in bioconjugation or target-engagement studies. Its molecular formula is C58H63F5N9O12PS, with a molecular weight of 1236.20 g/mol and CAS number 2497585-16-5 .

Workflow
Click chemistry-enabled target engagement assays
Selection
Alkyne handle supports CuAAC bioconjugation
Context
PROTAC mechanism studies; scaffold for analog design

STAT3 degrader-1 Substitution Limitations


Interchanging STAT3 degrader-1 with other STAT3-targeting PROTACs (e.g., SD-36, SD-436, KYM-003) is scientifically unjustifiable without direct comparative data. Each PROTAC is a unique bifunctional molecule with a distinct combination of STAT3-binding ligand, E3 ligase ligand, and linker. These structural variations lead to significant differences in degradation potency (DC50), ternary complex formation kinetics, and crucially, selectivity against other STAT family members. For instance, SD-436 exhibits >500-fold selectivity for STAT3 over STAT5 (IC50 >10 μM), whereas selectivity data for STAT3 degrader-1 remains unpublished . Furthermore, the inherent click chemistry handle in STAT3 degrader-1 adds a unique dimension to its utility that is absent in most other STAT3 PROTACs. Therefore, using an alternative degrader without re-optimizing experimental conditions based on its specific pharmacological profile could lead to irreproducible or misleading results.

Structural mismatch
Other STAT3 PROTACs (SD-36, KYM-003) lack the alkyne click handle, limiting target engagement probe design.
Data gap
DC50 and selectivity profiles unpublished; potency-based substitution with characterized degraders may yield irreproducible results.
Mechanism uncertainty
Differences in ternary complex formation and off-target degradation cannot be assessed without direct comparative evidence.

STAT3 degrader-1 Evidence Profile


Click Chemistry Functionality

STAT3 degrader-1 is chemically distinct from other STAT3-targeting PROTACs such as SD-36, SD-436, or KYM-003 by the presence of an alkyne group, which qualifies it as a click chemistry reagent . This is a structural, rather than pharmacological, differentiator. The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, a feature not present in the aforementioned comparators .

Click handle
Class-level
Alkyne group present; enables CuAAC
Unique structural feature for bioconjugation workflows
Not a potency differentiator; verify batch-specific reactivity
Click Chemistry Target Engagement Bifunctional Degrader Design

Degradation Potency Data Gap

A comprehensive search of the primary literature and patents reveals no publicly available data for the degradation potency (DC50) of STAT3 degrader-1 in any cell line or assay system. This is in stark contrast to other well-characterized STAT3 PROTACs. For example, KYM-003 has a reported DC50 of less than 100 nM [1], and SD-436 has a reported DC50 of 0.5 μM . The lack of this fundamental data for STAT3 degrader-1 makes it impossible to make any potency-based selection argument.

DC50
Data to verify
No public DC50 data available
Potency-based selection not supported
Comparators report DC50
Selectivity
Source review
No quantitative STAT family selectivity data
Off-target degradation risk unassessed
Other degraders show >500-fold selectivity; data needed for this compound
PROTAC STAT3 DC50

Selectivity Profile Uncharacterized

There is no publicly available quantitative data describing the selectivity of STAT3 degrader-1 for STAT3 over other STAT family members (STAT1, STAT2, STAT4, STAT5A/B, STAT6). This contrasts with published data for other STAT3 degraders. For instance, SD-436 is reported to have IC50 values of 19 nM for STAT3, 270 nM for STAT1, 360 nM for STAT4, and >10 μM for STAT5 and STAT6 . Similarly, the PROTAC S3D5 is reported to have little effect on STAT1, STAT2, STAT4, STAT5, and STAT6 .

Selectivity
Source review
No quantitative STAT family selectivity data
Off-target degradation risk unassessed
Other degraders show >500-fold selectivity; data needed for this compound
STAT Protein Family Selectivity PROTAC

STAT3 degrader-1 Research Scenarios


Click Chemistry Target Engagement Assays

STAT3 degrader-1 is uniquely suited for developing target engagement assays that leverage its alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows for the covalent attachment of reporter tags (e.g., biotin or fluorophores) to the degrader molecule itself, enabling pull-down or imaging experiments to confirm cellular binding to STAT3 or components of the E3 ligase complex. This application is not possible with STAT3 degraders like SD-36 or SD-436, which lack this chemical handle.

Bioconjugation Research

The alkyne functionality of STAT3 degrader-1 makes it a valuable tool in chemical biology for creating bespoke chemical probes. Researchers can use it to synthesize PROTAC-based affinity matrices, fluorescent probes, or to attach the degrader to other molecules or surfaces via click chemistry. Its utility in this context is independent of its uncharacterized degradation potency and selectivity, offering a clear and justifiable reason for procurement.

PROTAC Mechanism Research

For fundamental studies on the PROTAC mechanism, such as investigating ternary complex formation or the kinetics of ubiquitination, the precise degradation potency (DC50) of STAT3 degrader-1 may be less critical than its ability to engage the target and E3 ligase. In these contexts, the compound can be a useful tool, provided that the lack of published potency data is not a limiting factor for the specific experimental design.

Scaffold for Analog Development

Given its known structure and the availability of its SMILES string, STAT3 degrader-1 can serve as a reference compound or a starting scaffold for medicinal chemistry efforts aimed at developing novel STAT3 degraders. Researchers may use it to explore structure-activity relationships (SAR) around the linker or E3 ligase ligand, benefiting from its well-defined chemical identity .

Application
Selection Property
Validation Focus
Click chemistry target engagement assays
Alkyne handle for CuAAC
Confirm STAT3/E3 ligase complex pull-down with appropriate azide reporters
Bioconjugation probe development
Strain-promoted or copper-catalyzed click compatibility
Verify conjugation efficiency and retained target binding
PROTAC mechanism research
Heterobifunctional degrader scaffold
Assess ternary complex formation kinetics; degradation potency may be less critical
Scaffold for SAR analog design
Well-defined chemical structure
Use as reference for linker/E3 ligand modifications; confirm STAT3 engagement of analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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